2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include:
Solvent: Common solvents like ethanol, methanol, or dichloromethane.
Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylthiazolidinones: Studied for their antimicrobial and anticancer activities.
Uniqueness
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide may have unique structural features that confer specific biological activities or chemical reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-6-5-9-15(10-13)20-17(22)11-16-18(23)21(19(24)25-16)12-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDLHSJZCRWKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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